molecular formula C8H14N4O B12826598 1-Amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide

1-Amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide

Cat. No.: B12826598
M. Wt: 182.22 g/mol
InChI Key: INVAIHKSEKHWSL-UHFFFAOYSA-N
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Description

1-Amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The process often includes the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-Amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1-Amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

3-amino-5-methyl-2-propylimidazole-4-carboxamide

InChI

InChI=1S/C8H14N4O/c1-3-4-6-11-5(2)7(8(9)13)12(6)10/h3-4,10H2,1-2H3,(H2,9,13)

InChI Key

INVAIHKSEKHWSL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(N1N)C(=O)N)C

Origin of Product

United States

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